4-Iodo-4'-n-pentylbenzophenone
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Overview
Description
4-Iodo-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19IO It is a derivative of benzophenone, where one phenyl ring is substituted with an iodine atom at the para position and the other phenyl ring is substituted with a pentyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-4’-n-pentylbenzophenone typically involves the following steps:
Industrial Production Methods
Industrial production methods for 4-Iodo-4’-n-pentylbenzophenone may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-4’-n-pentylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the carbonyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-4’-n-pentylbenzophenone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Pharmaceutical Research: It may be investigated for its potential biological activity and used as a building block in drug discovery.
Chemical Biology: The compound can be used in studies involving protein-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-4’-n-pentylbenzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-4’-methylbenzophenone: Similar structure but with a methyl group instead of a pentyl group.
4-Bromo-4’-n-pentylbenzophenone: Similar structure but with a bromine atom instead of an iodine atom.
4-Iodo-4’-ethylbenzophenone: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
4-Iodo-4’-n-pentylbenzophenone is unique due to the combination of the iodine atom and the pentyl group, which can influence its reactivity and physical properties. The presence of the iodine atom makes it a versatile intermediate for further functionalization through substitution or coupling reactions, while the pentyl group can affect its solubility and interaction with other molecules.
Properties
IUPAC Name |
(4-iodophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQDCVBJLDQYRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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